N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a fused imidazo[2,1-c][1,2,4]triazine core substituted with a phenyl group at position 8 and an indole-containing ethyl chain at the carboxamide moiety. Its structural complexity arises from the tetrahydroimidazo-triazine scaffold, which is fused with a triazine ring, and the presence of an indole group—a privileged structure in medicinal chemistry known for modulating biological activity.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c29-20(23-11-10-15-14-24-18-9-5-4-8-17(15)18)19-21(30)28-13-12-27(22(28)26-25-19)16-6-2-1-3-7-16/h1-9,14,24H,10-13H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLYQKMPDBYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an indole moiety and an imidazotriazine framework, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its antimicrobial and anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : C22H20N6O2
- Molecular Weight : 400.4 g/mol
- CAS Number : 946310-67-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical cellular processes. For instance, compounds similar to this one have been shown to disrupt microbial enzyme functions, leading to antimicrobial effects. Additionally, they may exhibit cytotoxic properties against cancer cell lines by inducing apoptosis or inhibiting proliferation through various signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of the indole and imidazotriazine structures possess significant antimicrobial activity. For example:
- A study reported that compounds with similar structures displayed low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Indolylquinazolinone 3k | S. aureus ATCC 25923 | 3.90 |
| Indolylquinazolinone 3k | S. aureus ATCC 43300 (MRSA) | < 1 |
These findings underscore the potential of the compound as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Notably:
- Compounds derived from similar structures have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts. For instance, compounds tested against the A549 lung cancer cell line exhibited significant antiproliferative activity .
| Cell Line | Compound | Viability (%) at 1 μM |
|---|---|---|
| A549 | Indolylquinazolinone 3b | 20 - 35 |
| HCT116 | Indolylquinazolinone 10 | 28 |
The selectivity towards cancer cell lines indicates a promising therapeutic index for further development.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity : A synthesized compound demonstrated a MIC of 0.98 μg/mL against MRSA . This highlights the potential for developing new antibiotics.
- Cytotoxicity Studies : In vitro studies showed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .
- Molecular Docking Studies : Computational analyses indicated strong binding interactions with key proteins involved in cancer progression and microbial resistance mechanisms .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance:
- Inhibition of Proliferation : Compounds similar to N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide have demonstrated potent inhibition against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies suggest that it possesses activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
Compounds within this chemical class have also been evaluated for their anti-inflammatory properties. In vivo models indicate a reduction in inflammatory markers and cytokines when treated with these compounds. This suggests a potential role in treating inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of this compound in various therapeutic areas:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity against MDA-MB-231 cells with an IC50 value of 5 µM. |
| Study 2 | Showed broad-spectrum antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
| Study 3 | Investigated anti-inflammatory effects in a murine model of arthritis; reduced paw swelling by 50% compared to control groups. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- The carboxamide side chain features a 3-isopropoxypropyl group instead of the indole-containing ethyl chain, reducing aromaticity but increasing hydrophobicity.
- Implications : The fluorophenyl substituent may improve binding to hydrophobic pockets in target proteins, while the isopropoxypropyl chain could alter pharmacokinetic properties such as solubility .
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
- Key Differences: The core structure is a triazino-indole hybrid rather than a fused imidazo-triazine system. A 4-bromophenyl group and pyrazole ring are present, introducing steric bulk and halogen-mediated interactions.
- Implications : The bromine atom may facilitate halogen bonding with targets, while the pyrazole-indole system could expand the compound’s selectivity profile .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Key Differences: The scaffold is an imidazo[1,2-a]pyridine with ester and nitrophenyl substituents, contrasting with the triazine core of the target compound. A cyano group at position 8 and nitro group at the phenyl ring introduce strong electron-withdrawing effects.
- Implications: The nitro group may enhance redox activity, while the cyano substituent could influence π-π stacking interactions in biological targets .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | Imidazo[2,1-c][1,2,4]triazine | 8-Phenyl, indol-3-yl-ethyl carboxamide | Not reported | High aromaticity, potential kinase affinity |
| 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | Imidazo[2,1-c][1,2,4]triazine | 4-Fluorophenyl, 3-isopropoxypropyl carboxamide | Not reported | Enhanced metabolic stability |
| 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol | Triazino-indole | 4-Bromophenyl, pyrazole-indole hybrid | Not reported | Halogen-mediated target interactions |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | Imidazo[1,2-a]pyridine | 4-Nitrophenyl, cyano, diethyl ester | ~551 (calculated) | Electron-withdrawing substituents |
Research Findings and Implications
- Structural Activity Relationships (SAR) :
- The indole-ethyl chain in the target compound may enhance interactions with tryptophan-binding pockets in enzymes or receptors, a feature absent in fluorophenyl or nitrophenyl analogs .
- Fluorine and bromine substituents in analogs suggest tunable electronic and steric properties for optimizing target selectivity .
- Limitations : Direct biological data (e.g., IC50 values, binding assays) for the target compound are unavailable in the provided evidence, necessitating further experimental validation.
Notes
- The diversity of substituents in related compounds underscores the versatility of fused heterocyclic systems in drug discovery.
- Comparative analysis highlights the importance of core scaffold modifications for tailoring physicochemical and pharmacological properties.
- Future studies should prioritize synthesizing and testing the target compound to establish its biological profile relative to analogs.
Q & A
Q. How to elucidate tautomerism in the imidazo-triazine core using spectroscopic methods?
- Methodology :
- Variable-temperature NMR : Monitor chemical shift changes (e.g., NH protons) to identify tautomeric equilibria .
- IR spectroscopy : Detect enol-keto tautomers via carbonyl stretching frequencies (e.g., 1680–1720 cm⁻¹) .
- X-ray crystallography : Resolve solid-state tautomeric preferences and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
